molecular formula C19H17N3O4 B11021885 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide

Cat. No.: B11021885
M. Wt: 351.4 g/mol
InChI Key: KKCUFHJIROHLAE-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzodioxepins and quinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dihydro-2H-1,5-benzodioxepin and 4-hydroxyquinazoline. The key steps may involve:

    Formation of the Benzodioxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: Introduction of the acetamide group through acetylation reactions.

    Coupling Reaction: Coupling of the benzodioxepin and quinazoline moieties under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyquinazoline moiety.

    Reduction: Reduction reactions may target the benzodioxepin ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures.

    Quinazoline Derivatives: Compounds with similar quinazoline structures.

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide lies in its combined benzodioxepin and quinazoline moieties, which may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide

InChI

InChI=1S/C19H17N3O4/c23-18(9-12-2-5-16-17(8-12)26-7-1-6-25-16)22-13-3-4-15-14(10-13)19(24)21-11-20-15/h2-5,8,10-11H,1,6-7,9H2,(H,22,23)(H,20,21,24)

InChI Key

KKCUFHJIROHLAE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)N=CNC4=O)OC1

Origin of Product

United States

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